tert-Butyl (4,5-dibromothiophen-2-yl)carbamate
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Overview
Description
tert-Butyl (4,5-dibromothiophen-2-yl)carbamate is an organic compound with the molecular formula C9H11Br2NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring, as well as a tert-butyl carbamate group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-thiophenecarboxylic acid, followed by the conversion of the resulting dibromo derivative to the corresponding carbamate using tert-butyl chloroformate and a suitable base such as triethylamine .
Industrial Production Methods
Industrial production methods for tert-Butyl (4,5-dibromothiophen-2-yl)carbamate are not well-documented in the literature. the general approach would likely involve large-scale bromination and carbamate formation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4,5-dibromothiophen-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds or more complex heterocycles.
Scientific Research Applications
tert-Butyl (4,5-dibromothiophen-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4,5-dibromothiophen-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbamate group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding or be replaced by other functional groups through substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromothiophen-2-yl)carbamate: A similar compound with a single bromine atom at the 4 position of the thiophene ring.
tert-Butyl carbamate: A simpler carbamate derivative without the thiophene ring.
Phenyl carbamate: Another carbamate derivative with a phenyl group instead of the thiophene ring.
Uniqueness
tert-Butyl (4,5-dibromothiophen-2-yl)carbamate is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds with fewer or different substituents.
Properties
IUPAC Name |
tert-butyl N-(4,5-dibromothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2S/c1-9(2,3)14-8(13)12-6-4-5(10)7(11)15-6/h4H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMSSAQZWZVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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